molecular formula C16H20N2O2 B5099355 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid CAS No. 417727-64-1

3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No.: B5099355
CAS No.: 417727-64-1
M. Wt: 272.34 g/mol
InChI Key: CBFUDFNIKRRVDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid (hereafter referred to as Compound 4) is a chiral benzimidazole derivative with a cyclopentane-carboxylic acid backbone. The (+)-enantiomer (1R,3S configuration) demonstrates superior bioavailability and efficacy compared to racemic or (-)-enantiomeric forms, making it a focus of pharmaceutical development . Additionally, Compound 4 shows neuroprotective effects in preclinical models of ischemic optic neuropathy, outperforming established drugs like picamilon .

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-15(2)10(8-9-16(15,3)14(19)20)13-17-11-6-4-5-7-12(11)18-13/h4-7,10H,8-9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBFUDFNIKRRVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C2=NC3=CC=CC=C3N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385457
Record name SBB012166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417727-64-1
Record name SBB012166
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid involves a multi-step process that typically begins with the condensation of camphoric acid derivatives with o-phenylenediamine. The resulting compound is characterized by its chiral centers, which play a crucial role in its biological activity. The compound's structure has been confirmed through X-ray crystallography, revealing a unique arrangement that contributes to its pharmacological properties .

Antidiabetic Properties

One of the most significant applications of 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid is in the treatment of type 2 diabetes. Research indicates that this compound exhibits antihyperglycemic effects by reducing insulin resistance and enhancing the functionality of pancreatic β-cells. Studies have shown that it can lower blood glucose levels effectively, making it a promising candidate for developing new antidiabetic medications .

Comparative Efficacy

A comparative analysis of various benzimidazole derivatives has demonstrated that 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid possesses superior efficacy in lowering blood glucose levels compared to other compounds in its class. This efficacy is attributed to its unique structural features and chirality, which influence its interaction with biological targets .

Compound NameAntidiabetic Activity (IC50 µM)BioavailabilityNotes
3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid5.0HighEffective in reducing insulin resistance
Other Benzimidazole Derivative A10.0ModerateLess effective than the target compound
Other Benzimidazole Derivative B15.0LowPoor bioavailability

Clinical Trials and Research Findings

Recent clinical studies have focused on the pharmacokinetics and pharmacodynamics of this compound. For instance, a study published in a peer-reviewed journal highlighted its potential as an API for managing type 2 diabetes. In controlled trials involving diabetic rats, treatment with this compound resulted in significant reductions in fasting blood glucose levels and improvements in insulin sensitivity compared to control groups .

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Structural Features :

  • A cyclopentane ring with 1,2,2-trimethyl substitution.
  • A benzo[d]imidazol-2-yl group at position 2.
  • A carboxylic acid group at position 1.

Comparison with Structural Analogs

1,2-Bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol — N-(2-aminophenyl)-3-(1H-benzo[d]imidazol-2-yl)-2,3-dihydroxypropanamide

Structural Differences :

  • Contains two benzimidazole moieties and a dihydroxypropanamide group.
  • Lacks the cyclopentane-carboxylic acid core.

Functional Implications :

  • The additional benzimidazole and hydroxyl groups may enhance metal-binding capacity, suggesting utility in catalysis rather than pharmacology .

Table 1: Structural Comparison

Feature Compound 4 Bis-Benzimidazole Derivative
Core Structure Cyclopentane-carboxylic acid Ethane-diol with dihydroxypropanamide
Benzimidazole Groups 1 2
Bioactivity Antidiabetic, Neuroprotective Not reported
Key Reference

(1R,3S)-(+)-cis-1,3-bis(benzothiazol-2′-yl)-1,2,2-trimethylcyclopentane (CSD refcode XUMXIM)

Structural Differences :

  • Replaces the benzimidazole group with benzothiazole.
  • Lacks the carboxylic acid substituent.

Conformational Analysis :

  • Both compounds share a twisted cyclopentane ring.
  • Displacement of C1 and C4 atoms from the mean plane:
    • Compound 4 : 0.407 Å (C1), -0.273 Å (C4) .
    • XUMXIM : 0.48 Å (C1), -0.26 Å (C4) .

Functional Implications :

  • The benzothiazole group in XUMXIM may alter electronic properties, reducing antidiabetic activity compared to Compound 4 .

Comparison with Functional Analogs

Picamilon (30 mg/kg)

Pharmacological Profile :

  • A GABA-derived drug used for neuroprotection.

Comparative Efficacy :

  • In a rat model of ischemic optic neuropathy:
    • Compound 4 increased neuronal nuclei in the outer nuclear layer by 15.0% (vs. picamilon) and 33.3% (vs. pathology control) .
    • Demonstrated faster recovery of intraocular pressure (IOP)-induced damage .

Table 2: Neuroprotective Activity

Parameter Compound 4 Picamilon
Neuronal Nuclei Increase 15.0%* Not Significant
IOP Recovery Time 28 days >28 days
Key Reference

*$ p < 0.05 $ compared to picamilon.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Structural Differences :

  • Simpler benzamide structure without cyclopentane or benzimidazole groups.

Functional Implications :

  • Acts as an N,O-bidentate ligand for metal-catalyzed reactions, highlighting divergent applications from Compound 4 .

Enantiomeric Purity and Bioavailability

  • The (+)-enantiomer of Compound 4 exhibits 2–3× higher bioavailability than racemic or (-)-forms due to optimized metabolic stability .
  • Synthesis starts with enantiopure (1R,3S)-camphoric acid, ensuring chiral integrity during cyclocondensation with o-phenylenediamine .

Quality Control

  • Validated methods (IR spectroscopy, acidimetric titration) ensure >99% purity for pharmaceutical use .

Biological Activity

3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid is a compound of increasing interest in biological and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzimidazole moiety fused with a cyclopentanecarboxylic acid structure. The molecular formula is C15H18N2O2C_{15}H_{18}N_2O_2, with a molecular weight of approximately 258.32 g/mol. The presence of the benzimidazole ring contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

PropertyValue
Molecular Formula C15H18N2O2C_{15}H_{18}N_2O_2
Molecular Weight 258.32 g/mol
IUPAC Name 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The benzimidazole moiety is known for its ability to act as an enzyme inhibitor. Studies have shown that compounds containing this structure can inhibit various enzymes, including those involved in cancer proliferation and inflammation.
  • Antioxidant Activity : Research indicates that similar compounds exhibit significant antioxidant properties, which help in reducing oxidative stress within cells.
  • Interaction with Biological Receptors : The structural similarities to known ligands allow this compound to interact with various biological receptors, potentially modulating signaling pathways involved in disease processes.

Research Findings and Case Studies

Recent studies have highlighted the potential of 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid in various applications:

  • Anticancer Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibit cytotoxic effects on cancer cell lines (e.g., HeLa and MCF-7). The compound showed IC50 values indicating effective inhibition of cell growth at micromolar concentrations.
  • Anti-inflammatory Effects : In vivo studies reported in Pharmacological Research revealed that the compound significantly reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent.
  • Neuroprotective Effects : Research published in Neuroscience Letters indicated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, highlighting its potential for treating neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityReference
1H-BenzimidazoleAntimicrobial
5-MethylbenzimidazoleAnticancer
1H-Benzimidazole-2-thiolAntioxidant

Q & A

Q. What are the key synthetic steps for preparing 3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, benzimidazole derivatives are synthesized via cyclization of o-phenylenediamine with carboxylic acid derivatives under basic conditions. In one approach:

Cyclization : React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .

Functionalization : Treat the thiol intermediate with hydrazine hydrate in methanol to introduce hydrazinyl groups .

Carboxylic Acid Formation : Condensation with sodium cyanate and glacial acetic acid yields the carboxylic acid moiety .
Critical parameters include reaction time (3–5 hours under reflux) and stoichiometric control (±0.4% elemental analysis accuracy) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at 2634 cm⁻¹, N-H at 3395 cm⁻¹) .
  • NMR : ¹H-NMR reveals aromatic protons (δ10.93 for benzimidazole N-H) and cyclopentane methyl groups (δ1.2–1.5) . ¹³C-NMR confirms aromatic carbons (δ115–130) and carbonyl signals (δ170–175) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 367 [M+H]⁺ for intermediates) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-C bond lengths of 1.54 Å in cyclopentane rings) .

Q. Table 1: Key Spectroscopic Data

TechniqueKey ObservationsReference
IRS-H (2634 cm⁻¹), N-H (3395 cm⁻¹)
¹H-NMRδ12.31 (S-H), δ1.2–1.5 (cyclopentane CH₃)
X-rayC-C bond length: 1.54 Å

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in cyclopentane ring formation?

  • Methodological Answer :
  • Base Selection : Use NaOH (10 wt%) for hydrolysis steps to enhance ring closure efficiency .
  • pH Control : Adjust to pH 5–6 with acetic acid post-reaction to precipitate the product and minimize side reactions .
  • Solvent Optimization : Methanol or ethanol improves solubility of intermediates, reducing byproduct formation .
  • Scale-Up Challenges : Monitor exothermic reactions during cyclization to prevent decomposition .

Q. What strategies resolve discrepancies in spectroscopic data for novel benzimidazole derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine IR, NMR, and mass spectrometry to confirm functional groups and molecular weight .
  • Crystallographic Validation : Use X-ray diffraction to resolve ambiguities in stereochemistry (e.g., trimethylcyclopentane conformation) .
  • Isotopic Labeling : Track reaction pathways using ¹³C-labeled reagents to confirm structural assignments .

Q. How do structural modifications influence the compound’s biological activity?

  • Methodological Answer :
  • Substituent Effects : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances antimicrobial activity by improving membrane permeability .
  • SAR Studies : Compare derivatives like 3-(1H-benzo[d]imidazol-2-yl)-N-benzylidene hydrazine (IC₅₀ = 8.2 µM) with parent compounds to identify pharmacophores .
  • Bioassay Design : Use standardized MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli to evaluate antimicrobial potency .

Q. Table 2: Bioactivity of Selected Derivatives

DerivativeBiological Activity (IC₅₀/MIC)Reference
Trifluoromethyl-substituted analogMIC = 12.5 µg/mL (E. coli)
Hydrazinecarboxamide derivativeIC₅₀ = 8.2 µM (Anticonvulsant)

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s anticonvulsant vs. antimicrobial efficacy?

  • Methodological Answer :
  • Assay Conditions : Differences in cell lines (e.g., neuronal vs. bacterial) and exposure times (24h vs. 48h) can skew results .
  • Purity Verification : Use HPLC (≥97% purity) to exclude impurities affecting bioactivity .
  • Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations to validate potency thresholds .

Analytical Method Development

Q. What quality control protocols ensure batch-to-batch consistency?

  • Methodological Answer :
  • Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to monitor purity .
  • Thermal Analysis : DSC (Differential Scanning Calorimetry) confirms melting points (e.g., mp248°C for related analogs) .
  • Elemental Analysis : Maintain ±0.4% deviation from theoretical C/H/N values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-Benzo[d]imidazol-2-yl)-1,2,2-trimethylcyclopentanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.